molecular formula C18H17Cl2N2O4P B14992914 Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14992914
M. Wt: 427.2 g/mol
InChI Key: IKDLSHGGQINTDV-UHFFFAOYSA-N
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Description

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with chlorophenyl and aminomethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the phosphonate group and the chlorophenyl and aminomethyl substituents. Common reagents used in these reactions include chlorinating agents, phosphonating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other oxazole derivatives and phosphonate compounds. Similar compounds include:

    Oxazole derivatives: These compounds share the oxazole ring structure and may have similar biological activities.

    Phosphonate compounds: These compounds contain the phosphonate group and are used in various applications, including as reagents and therapeutic agents. The uniqueness of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17Cl2N2O4P

Molecular Weight

427.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17Cl2N2O4P/c1-24-27(23,25-2)18-17(21-11-13-5-3-4-6-15(13)20)26-16(22-18)12-7-9-14(19)10-8-12/h3-10,21H,11H2,1-2H3

InChI Key

IKDLSHGGQINTDV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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